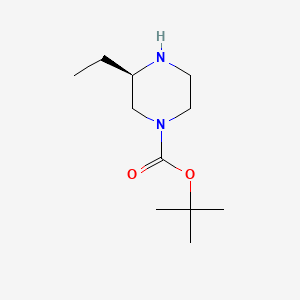

(R)-tert-butyl 3-ethylpiperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“®-tert-butyl 3-ethylpiperazine-1-carboxylate” is a chemical compound that incorporates heterocyclic moieties into its structure . This compound is part of a larger class of compounds known as chalcones, which are secondary metabolites of plants . Chalcones and their derivatives are the cores of various biologically interesting compounds .

Synthesis Analysis

Chalcones, like “®-tert-butyl 3-ethylpiperazine-1-carboxylate”, are easily prepared using various reaction procedures and strategies . For instance, the named reaction Claisen-Schmidt condensation is one common methodology to prepare the title compound through carbonyl derivative condensation in the presence of base . Additionally, the carbonylative Heck coupling reaction, the Sonogashira isomerization coupling reaction, the continuous flow deuteration reaction, the Suzuki–Miyaura coupling reaction, and solid acid catalyst-mediated reactions are known .Wissenschaftliche Forschungsanwendungen

Synthesis of Triazole Derivatives

Triazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities. The ®-1-Boc-3-Ethylpiperazine can be utilized in the synthesis of triazole derivatives, which are key components in many drugs with antibacterial, antifungal, anticancer, and antiviral properties . The compound’s structure allows for binding with enzymes and receptors in biological systems, making it a valuable precursor in medicinal chemistry.

Development of PI3Kβ Inhibitors

Phosphatidylinositol-3-kinases (PI3Ks) play a critical role in cell growth and cancer progression. ®-1-Boc-3-Ethylpiperazine serves as a building block in the design of novel benzothiazole derivatives that act as selective PI3Kβ inhibitors . These inhibitors have shown promise in anti-proliferative activity, particularly against prostate cancer cell lines, highlighting the compound’s potential in cancer therapeutics.

Antimicrobial Agents

The structural flexibility of ®-1-Boc-3-Ethylpiperazine allows for its incorporation into molecules with increased antimicrobial activity. By substituting different pharmacophores into the compound’s structure, researchers can create hybrid molecules that combat multidrug-resistant pathogens . This application is crucial in addressing the growing concern of antibiotic resistance.

Kinase Inhibitor Chemistry

Kinases are enzymes that play a significant role in signaling pathways within cells. ®-1-Boc-3-Ethylpiperazine is used in the synthesis of kinase inhibitors, which can regulate these pathways and have therapeutic implications in diseases like cancer . The compound’s versatility in forming tight interactions with key residues makes it an important contributor to this field.

Eigenschaften

IUPAC Name |

tert-butyl (3R)-3-ethylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-9-8-13(7-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJOJUNLMJMJSN-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCN1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN(CCN1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647490 |

Source

|

| Record name | tert-Butyl (3R)-3-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-butyl 3-ethylpiperazine-1-carboxylate | |

CAS RN |

438050-08-9 |

Source

|

| Record name | tert-Butyl (3R)-3-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292637.png)

![3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292640.png)

![5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292642.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1292646.png)

![4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1292647.png)

![4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B1292649.png)

![3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292651.png)

![6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1292655.png)

![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1292657.png)